2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Pyrimidine derivatives are an extensive class of organic compounds featuring a six-membered heterocycle with two nitrogen atoms. These compounds exhibit a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for developing new biologically active compounds. Research on these derivatives has highlighted substances with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activity, underscoring the versatility and significance of pyrimidine structures in drug development (Chiriapkin, 2022).
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions that allow for the efficient introduction of various functional groups, leading to a diverse array of compounds. Hybrid catalysts have played a crucial role in the synthesis of complex pyrimidine scaffolds, showcasing the importance of combining different catalytic methods for enhancing synthetic routes (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
Molecular interactions, such as tautomerism, significantly impact the stability and reactivity of pyrimidine bases. Studies have shown that interactions with the environment can alter the tautomeric equilibria of pyrimidines, influencing their biological functions and interactions (Person et al., 1989).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, underlining their utility in synthesizing a broad spectrum of biologically active molecules. Their reactivity is influenced by the position and nature of substituents on the pyrimidine ring, which can be tailored to achieve desired biological activities (Natarajan et al., 2022).
properties
IUPAC Name |
2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-9-12(14(19)22-8-7-21-2)13(18-15(20)17-9)10-3-5-11(16)6-4-10/h3-6,13H,7-8H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFPPIFEZEMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386237 |
Source
|
Record name | 2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
5616-27-3 |
Source
|
Record name | 2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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